molecular formula C8H6BrNO2 B567964 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245808-46-1

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No. B567964
M. Wt: 228.045
InChI Key: RMTHEGCZJQQBPX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

The molecular structure is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. It also involves studying the compound’s reactivity with other substances.


Scientific Research Applications

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs

    • Application: This research focuses on the synthesis of Metal-Organic Frameworks (MOFs) using a similar compound as an organic linker .
    • Method: The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements .
    • Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site .
  • Recent advances in the synthesis of imidazoles

    • Application: This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • Method: The review discusses the bonds constructed during the formation of the imidazole .
    • Results: These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Synthesis and characterization of novel benzo[d][1,3]dioxole

    • Application: This research reports the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
    • Method: The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
    • Results: The results were confirmed by single crystal X-ray crystallographic results and molecular .
  • Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs

    • Application: This research focuses on the synthesis of Metal-Organic Frameworks (MOFs) using a similar compound as an organic linker .
    • Method: The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements .
    • Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site .
  • Recent advances in the synthesis of imidazoles

    • Application: This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • Method: The review discusses the bonds constructed during the formation of the imidazole .
    • Results: These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Synthesis and characterization of novel benzo[d][1,3]dioxole

    • Application: This research reports the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
    • Method: The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
    • Results: The results were confirmed by single crystal X-ray crystallographic results and molecular .
  • Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs

    • Application: This research focuses on the synthesis of Metal-Organic Frameworks (MOFs) using a similar compound as an organic linker .
    • Method: The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements .
    • Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site .
  • Recent advances in the synthesis of imidazoles

    • Application: This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • Method: The review discusses the bonds constructed during the formation of the imidazole .
    • Results: These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Synthesis and characterization of novel benzo[d][1,3]dioxole

    • Application: This research reports the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
    • Method: The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
    • Results: The results were confirmed by single crystal X-ray crystallographic results and molecular .

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It includes information on safe handling and disposal of the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or improve its synthesis.


properties

IUPAC Name

7-bromo-1,4-dihydro-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTHEGCZJQQBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one

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